N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-dimethoxybenzamide
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Description
The compound “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-dimethoxybenzamide” is likely to be an organic compound based on its structure. It contains an isothiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The isothiazolidine ring in this compound is substituted with a phenyl group at the 4-position and two oxygen atoms at the 1-position, forming a 1,1-dioxide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isothiazolidine ring, the phenyl ring, and the benzamide group. The 2,6-dimethoxy substitution on the benzamide group could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the isothiazolidine ring, the phenyl ring, and the benzamide group could potentially make it reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence of the isothiazolidine ring, the phenyl ring, the benzamide group, and the 2,6-dimethoxy substitution on the benzamide group .Safety and Hazards
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-5-3-6-16(25-2)17(15)18(21)19-13-7-9-14(10-8-13)20-11-4-12-26(20,22)23/h3,5-10H,4,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADIHWZUAFWOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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